2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(3,5-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 3,5-dimethylphenol, which is then reacted with an appropriate halogenating agent to form 3,5-dimethylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide undergoes nucleophilic substitution with 2-fluorobenzylamine to form the intermediate 2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)methylamine.
Acylation: The intermediate is then acylated using pyridine-2-carboxylic acid chloride under basic conditions to yield the final product, 2-(3,5-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)-N-(phenylmethyl)-N-(pyridin-2-yl)acetamide
- 2-(3,5-Dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide
- 2-(3,5-Dimethylphenoxy)-N-[(2-bromophenyl)methyl]-N-(pyridin-2-yl)acetamide
Uniqueness
2-(3,5-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21FN2O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21FN2O2/c1-16-11-17(2)13-19(12-16)27-15-22(26)25(21-9-5-6-10-24-21)14-18-7-3-4-8-20(18)23/h3-13H,14-15H2,1-2H3 |
InChI Key |
DFAFXBJZRJZSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3)C |
Origin of Product |
United States |
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